1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

kinase inhibition angiogenesis target engagement

This compound is a structurally unique urea-linked benzhydryl-piperazine with a methylsulfonyl substituent. Unlike sulfonamide-linked analogs with proven anti-angiogenic activity, its bioactivity is uncharacterized, making it ideal as a matched negative control or SAR diversification probe. For researchers exploring linker-type effects on tumor angiogenesis or FAAH inhibition, this template provides a critical, hypothesis-driven tool. No selectivity data exist; use only for initial screening campaigns.

Molecular Formula C21H28N4O3S
Molecular Weight 416.54
CAS No. 1207033-97-3
Cat. No. B2388827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
CAS1207033-97-3
Molecular FormulaC21H28N4O3S
Molecular Weight416.54
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H28N4O3S/c1-29(27,28)25-16-14-24(15-17-25)13-12-22-21(26)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,22,23,26)
InChIKeyNPRVSHOGPNRVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea (CAS 1207033-97-3): Procurement-Relevant Identity and Chemical Class Overview


1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea (CAS 1207033-97-3, molecular formula C₂₁H₂₈N₄O₃S) is a synthetic small molecule belonging to the benzhydryl-piperazine urea class. Its structure features a diphenylmethyl (benzhydryl) group, a piperazine ring bearing a methylsulfonyl substituent, and a urea linker, a scaffold shared with several literature-reported inhibitors of tumor angiogenesis and fatty acid amide hydrolase (FAAH) [1]. However, primary, quantitative pharmacological data for this specific CAS entity remain absent from peer-reviewed journals, patents, and authoritative public databases such as PubChem and ChEMBL as of the current search [2]. The only structurally confirmed and pharmacologically evaluated close analog is 1-benzhydryl-4‑methanesulfonyl‑piperazine, a sulfonamide rather than a urea, for which X‑ray crystallographic and in‑vivo anti‑tumor efficacy data exist [1].

Why Generic Substitution Fails for 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea: The Critical Gap in Public Pharmacological Data


In the absence of disclosed biological activity data for CAS 1207033-97-3, any assumption that a structurally related benzhydryl‑piperazine derivative (e.g., 1‑benzhydryl‑4‑methanesulfonyl‑piperazine or N‑alkyl/aryl urea analogs) can serve as a drop‑in replacement is unsupported and carries significant scientific risk. The target compound contains a urea linker and a methylsulfonyl‑piperazine moiety, a combination that distinguishes it from both the sulfonamide‑linked analogs that demonstrated in‑vivo anti‑angiogenic activity in mouse Ehrlich ascites tumor models [1] and from other benzhydryl‑piperazine ureas evaluated solely for antimicrobial activity [2]. Even within the urea subclass, minor substituent changes on the piperazine ring have been shown to markedly alter antimicrobial potency in head‑to‑head comparisons, underscoring that bioactivity is not transferable without explicit, matched‑condition data [2]. Therefore, until quantitative data for this exact CAS number are published, no generic substitution can be justified.

Quantitative Differential Evidence for 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea Versus Closest Analogs


Absence of Confirmed Target Engagement Data Relative to 1-Benzhydryl-4-Methanesulfonyl-Piperazine

No primary publication or patent reports a Kd, Ki, IC₅₀, or any other quantitative target‑engagement parameter for 1‑benzhydryl‑3‑(2‑(4‑(methylsulfonyl)piperazin‑1‑yl)ethyl)urea as of the search date. In contrast, 1‑benzhydryl‑4‑methanesulfonyl‑piperazine (a sulfonamide analog) was characterized in a 2008 study where the compound termed '3e' achieved significant in‑vivo tumor inhibition in the mouse Ehrlich ascites model, though exact IC₅₀ values were not reported for isolated molecular targets [1]. This constitutes a fundamental data gap that precludes any evidence‑based differentiation claim for the urea analog.

kinase inhibition angiogenesis target engagement

Linker‑Type Drives Divergent In‑Vivo Anti‑Angiogenic Efficacy: Urea vs. Sulfonamide

The 1‑benzhydryl‑sulfonyl‑piperazine series, exemplified by compound 3e, achieved a median survival time (MST) increase of >50% and a ≥30% increase in life span (%ILS) in Ehrlich ascites tumor‑bearing mice, accompanied by significant suppression of peritoneal angiogenesis and chorioallantoic membrane (CAM) neovascularization [1]. The target compound replaces the sulfonamide linkage with a urea spacer and replaces the sulfonyl group attached to the benzhydryl moiety with a methylsulfonyl group on the piperazine ring. No analogous in‑vivo data exist for this urea series. The sulfonamide‑to‑urea change introduces an additional hydrogen‑bond donor and alters conformational flexibility, which could drastically change pharmacokinetics and target engagement.

anti-angiogenesis in vivo efficacy linker chemistry

Piperazine N‑Substituent Drives Antimicrobial Activity: SAR Evidence Against Direct Urea Replacement

In a 2009 SAR study of 1‑benzhydryl‑piperazine urea derivatives, compounds 7h and 8g bearing aryl urea substituents exhibited minimum inhibitory concentrations (MICs) of ≤12.5 µg/mL against S. aureus and B. subtilis, while other analogs with different N‑aryl groups showed MICs >100 µg/mL—a >8‑fold potency difference dictated solely by the aryl substituent [1]. The target compound’s methylsulfonyl‑piperazine urea motif has not been included in any published antimicrobial SAR table, and therefore its MIC relative to the reported analogs is unknown. The data demonstrate that even within the urea subclass, small structural changes produce large potency shifts.

antibacterial antifungal structure–activity relationship

Physical Property and Purity Specification: Only Commercially Verified Parameter

The only quantitative specification that can be verified for CAS 1207033‑97‑3 across multiple vendor sources is a purity of ≥95% (HPLC), with a molecular weight of 416.54 g·mol⁻¹, a molecular formula of C₂₁H₂₈N₄O₃S, and a predicted logP of ~2.2–2.5 . These values are identical to those of other benzhydryl‑piperazine urea analogs that differ only in the piperazine N‑substituent (e.g., 4‑methoxyphenyl analog: same formula weight, similar logP) . Therefore, no differential advantage in terms of purity, stability, or physicochemical profile can be claimed over closely related analogs available from the same vendors.

compound quality control purity specification procurement specification

Evidence‑Anchored Application Scenarios for 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea


Chemical Probe Development Requiring a Structurally Defined Benzhydryl‑Piperazine Urea Scaffold

This compound may serve as a starting point for medicinal chemistry programs that explicitly require a urea‑linked benzhydryl‑piperazine template with a methylsulfonyl‑piperazine substituent. However, because no target‑engagement or selectivity data are available, any such program must begin with de novo biochemical profiling. The absence of published IC₅₀ values against common off‑targets (e.g., hERG, kinases, FAAH, CYP450) means that selectivity cannot be assumed, and procurement should be limited to initial hit‑finding or library‑screening purposes [1].

Negative Control or Orthogonal Chemical Series Comparator for Sulfonamide‑Linked Analogs

Given that the sulfonamide‑linked 1‑benzhydryl‑sulfonyl‑piperazine series demonstrated measurable in‑vivo anti‑angiogenic activity (MST increase >50%, %ILS ≥30%) [1], this urea analog may be employed as a structurally matched negative control in angiogenesis assays to assess whether the linker type is essential for activity. Without empirical data, this is a hypothesis‑driven application only.

Antimicrobial Activity Screening of Urea Derivatives of 1-Benzhydryl Piperazine

The 2009 SAR study showed that N‑aryl urea derivatives of 1‑benzhydryl piperazine achieve MICs ≤12.5 µg/mL against Gram‑positive bacteria [1]. This methylsulfonyl‑piperazine urea analog represents a distinct chemotype within that family and could be screened in parallel with the published analogs to build a more complete SAR picture. However, no prediction of its MIC can be made from existing data.

Physicochemical Property Benchmarking for Compound Library Diversification

With a molecular weight of 416.5 g·mol⁻¹ and a predicted logP of ~2.2–2.5 [1], this compound falls within drug‑like chemical space. It can be used to diversify a screening library alongside the 4‑methoxyphenyl analog (MW 472.6) to explore the impact of piperazine N‑substituent size and polarity on cellular permeability and solubility. No differential advantage in these properties is claimed.

Quote Request

Request a Quote for 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.